molecular formula C21H22N4O4S B2618009 N-(2-methoxy-5-methylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide CAS No. 897614-05-0

N-(2-methoxy-5-methylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2618009
CAS No.: 897614-05-0
M. Wt: 426.49
InChI Key: ZUQYYIBJVIXHDM-UHFFFAOYSA-N
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Description

The compound N-(2-methoxy-5-methylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a ureido linkage and methoxy-substituted aromatic rings. Its structure includes:

  • Thiazole core: A five-membered heterocyclic ring with nitrogen and sulfur atoms at positions 1 and 3, respectively.
  • Ureido group: A urea-derived substituent at position 2 of the thiazole, linked to a 2-methoxyphenyl moiety.
  • Acetamide backbone: Connected to the thiazole at position 4 and terminated by a 2-methoxy-5-methylphenyl group.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-13-8-9-18(29-3)16(10-13)23-19(26)11-14-12-30-21(22-14)25-20(27)24-15-6-4-5-7-17(15)28-2/h4-10,12H,11H2,1-3H3,(H,23,26)(H2,22,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQYYIBJVIXHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2-methoxy-5-methylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a derivative of thiazole and ureido-substituted compounds, which have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in cancer therapy, antimicrobial properties, and other therapeutic effects.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 366.43 g/mol
  • CAS Number : [Not available in the provided sources]

The compound features a thiazole ring, a ureido group, and methoxy-substituted phenyl moieties, contributing to its biological activity.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated potent cytotoxicity against HepG2 liver cancer cells with an IC50 of 0.62 µM, outperforming Sorafenib (IC50 = 1.62 µM) . The mechanism of action involves:

  • Inhibition of Cell Migration : The compound significantly reduced cell migration and colony formation.
  • Cell Cycle Arrest : It induced G2/M phase arrest in cancer cells, suggesting a potential mechanism for its anticancer effects.

Antimicrobial Activity

Thiazole derivatives are also known for their antimicrobial properties. A study focused on various thiazole compounds reported moderate to good antibacterial activity against several strains . The synthesized compounds were screened for their efficacy against common bacterial pathogens, with some exhibiting zones of inhibition ranging from 9 to 20 mm.

Other Therapeutic Effects

In addition to anticancer and antimicrobial activities, thiazole derivatives have shown potential in other therapeutic areas:

Case Study 1: HepG2 Cell Line

A study investigated the effects of a similar thiazole derivative on HepG2 cells. The findings revealed significant cytotoxicity and induction of apoptosis through G2/M phase arrest. The compound inhibited IGF1R, a key target in liver cancer therapy .

Case Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial activity of various thiazole derivatives against bacterial strains such as E. coli and S. aureus. The results indicated that certain derivatives showed promising antibacterial activity with MIC values ranging from 6 to 12.5 µg/mL .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)Target/Mechanism
Ureido-substituted thiazole derivative 27Anticancer (HepG2)0.62IGF1R inhibition
Thiazole derivative AAntimicrobial-Various bacterial strains
Thiazole derivative BAnti-inflammatory-Not specified

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The following table highlights key structural and functional differences between the target compound and related analogs:

Compound Name Core Structure Substituents Molecular Weight Key Functional Groups Biological Activity (IC₅₀) Reference
Target Compound Thiazole-4-yl acetamide 2-Methoxy-5-methylphenyl; Ureido-linked 2-methoxyphenyl ~443.5 g/mol* Ureido, methoxy, methyl Not reported
2-Chloro-N-[4-(p-methoxyphenyl)-thiazol-2-yl]-acetamide Thiazole-2-yl acetamide 4-(p-Methoxyphenyl); Chloro ~296.7 g/mol Chloro, methoxy Not reported
2-(4-Hydroxypiperidin-1-yl)-N-(4-phenylthiazol-2-yl)-acetamide Thiazole-2-yl acetamide 4-Phenyl; 4-Hydroxypiperidin-1-yl ~331.4 g/mol Hydroxypiperidinyl Anticancer (HepG-2: IC₅₀ ~1–2 µg/mL)
N-(2-Methoxyphenyl)-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide Triazole-thio acetamide 2-Methoxyphenyl; Allyl-substituted triazole ~395.5 g/mol Triazole, allyl, sulfanyl Not reported
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Thiadiazole acetamide 4-Fluorophenyl; Acetyl ~307.3 g/mol Thiadiazole, acetyl Not reported

*Estimated based on structural formula.

Key Observations:

Thiazole vs. Triazole/Thiadiazole Cores: The target compound’s thiazole core distinguishes it from triazole () and thiadiazole () analogs.

Substituent Effects :

  • The ureido group in the target compound may improve solubility and hydrogen-bonding interactions compared to chloro () or hydroxypiperidinyl () substituents.
  • Methoxy groups on both aromatic rings could increase lipophilicity compared to fluorophenyl () or allyl () substituents, affecting membrane permeability .

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